molecular formula C10H9F3N2 B13324583 1h-Indole-4-methanamine,6-(trifluoromethyl)-

1h-Indole-4-methanamine,6-(trifluoromethyl)-

Cat. No.: B13324583
M. Wt: 214.19 g/mol
InChI Key: HMZOZPLVLJIYIJ-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)-1H-indol-4-yl)methanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a trifluoromethyl group at the 6-position of the indole ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)-1H-indol-4-yl)methanamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of (6-(Trifluoromethyl)-1H-indol-4-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)-1H-indol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding indole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(6-(Trifluoromethyl)-1H-indol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)-1H-indol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. The indole core may interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-1H-indol-4-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (6-Chloro-1H-indol-4-yl)methanamine: Contains a chloro group instead of a trifluoromethyl group.

    (6-Bromo-1H-indol-4-yl)methanamine: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (6-(Trifluoromethyl)-1H-indol-4-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

[6-(trifluoromethyl)-1H-indol-4-yl]methanamine

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)7-3-6(5-14)8-1-2-15-9(8)4-7/h1-4,15H,5,14H2

InChI Key

HMZOZPLVLJIYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)CN)C(F)(F)F

Origin of Product

United States

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